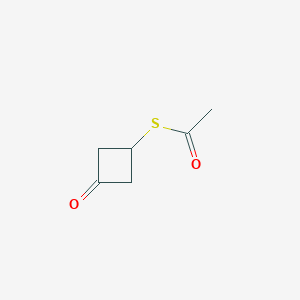

S-(3-Oxocyclobutyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

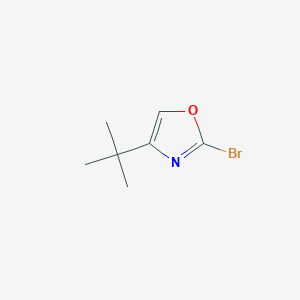

“S-(3-Oxocyclobutyl) ethanethioate” is a chemical compound with the molecular formula C6H10O2S . It is a product offered by several chemical suppliers.

Molecular Structure Analysis

The molecular structure of “S-(3-Oxocyclobutyl) ethanethioate” can be analyzed using tools like MolView, which allows for the conversion of a 2D structural formula into a 3D model . The molecular weight of this compound is approximately 146.207 Da .Scientific Research Applications

Synthesis of Key Intermediates

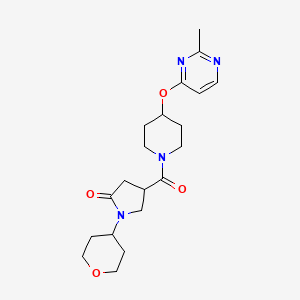

S-(3-Oxocyclobutyl) ethanethioate is involved in the synthesis of N-Boc-protected 1-(3-oxocyclobutyl) urea, an important intermediate for preparing agonists of metabotropic glutamate receptor 5. This synthesis showcases the molecule's utility in pharmaceutical chemistry, particularly in the development of compounds targeting neurological receptors (Sun et al., 2014).

Desulfurization of Natural Gasoline

Research on the interaction between ethanethiol and Fe-containing ionic liquids provides insights into the desulfurization process of natural gasoline. This study highlights the effectiveness of ionic liquids containing anionic Fe(III) species in removing sulfur compounds, which is crucial for the production of cleaner fuels (Martínez-Magadán et al., 2012).

Environmental Applications

Ethanethiol's electrochemical oxidation on modified anodes demonstrates a method for deodorization and removal of sulfur compounds from industrial effluents. This process successfully converts ethanethiol into non-odorous sulfate ions, offering an effective approach for pollution control and environmental protection (Ma et al., 2013).

Antioxidant Activity in Wines

The influence of ethanethiol on antioxidant activity and phenolic concentration in wines has been studied, revealing its dual role as an antioxidant in the presence of certain compounds and as an oxidant in wine samples. This research provides valuable insights into the complex interactions of sulfur compounds in food chemistry and their impact on the quality and health benefits of wines (Dias et al., 2013).

Molecular Magnetism

The study of single-molecule magnetism in tetrametallic lanthanide thiolate cages, including those formed with ethanethiol, has opened up new avenues in the field of molecular electronics and spintronic applications. These findings underscore the potential of S-(3-Oxocyclobutyl) ethanethioate derivatives in advancing materials science, particularly in the development of molecular spin devices (Woodruff et al., 2013).

Future Directions

The future directions in the field of synthetic chemistry involve higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The development of cleaner chemical processes will be another active research direction .

properties

IUPAC Name |

S-(3-oxocyclobutyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFIIWUSJJGBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(3-Oxocyclobutyl) ethanethioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)